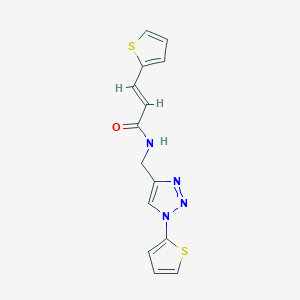

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

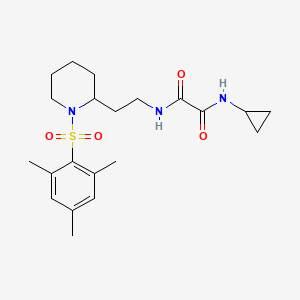

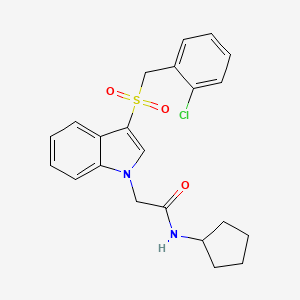

“(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide” is a complex organic compound that contains several functional groups, including an acrylamide group, a thiophene ring, and a 1,2,3-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene rings, the 1,2,3-triazole ring, and the acrylamide group. These functional groups would likely confer specific physical and chemical properties to the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For example, the acrylamide group could undergo reactions typical of carbonyl compounds, while the thiophene and 1,2,3-triazole rings might participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide group might increase its solubility in polar solvents, while the aromatic rings might increase its stability .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds closely related to "(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide" have been synthesized and structurally analyzed to understand their molecular configurations and properties. For instance, the synthesis and crystal structure determination of related acrylamide derivatives have been extensively studied. These studies provide insights into molecular interactions, such as intermolecular hydrogen bonding and π-π stacking, which are critical for understanding the chemical behavior and potential applications of such compounds (Lee et al., 2009).

Potential Applications

Antimicrobial and Antifungal Activities

Certain acrylamide derivatives have been evaluated for their antimicrobial and antifungal activities. The synthesis of these compounds typically involves reactions such as Claisen-Schmidt Condensation, highlighting their potential in developing new antimicrobial agents (Patel & Panchal, 2012).

Optoelectronic and Nonlinear Optical Limiting

The engineering of organic sensitizers, including acrylamide derivatives, has shown significant promise in solar cell applications and nonlinear optical limiting. These advancements indicate the potential of such compounds in enhancing the efficiency of optoelectronic devices and in applications aimed at protecting human eyes and optical sensors (Kim et al., 2006).

Chiral Stationary Phases for Chromatography

Acrylamide derivatives have also been explored for their application in chromatography as chiral stationary phases (CSPs). These CSPs are used for the enantioseparation of racemic compounds, demonstrating the utility of acrylamide derivatives in analytical chemistry and pharmaceutical analysis (Tian et al., 2010).

Corrosion Inhibition

Photo-cross-linking chalcones, synthesized from acrylamide derivatives, have been studied for their role as corrosion inhibitors for mild steel in acidic mediums. These studies reveal the potential of acrylamide derivatives in industrial applications where corrosion resistance is crucial (Ramaganthan et al., 2015).

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c19-13(6-5-12-3-1-7-20-12)15-9-11-10-18(17-16-11)14-4-2-8-21-14/h1-8,10H,9H2,(H,15,19)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDRNUOYQKQUTC-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)

![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)

![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)

![1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2358583.png)

![N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2358587.png)